Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 291.39 g/mol. This compound is categorized under spiro compounds, which are characterized by having two or more rings that share a single atom. The unique structural features of this compound contribute to its diverse applications in medicinal chemistry and organic synthesis.
The compound is documented in various chemical databases including PubChem and ChemSpider, where it is recognized for its potential utility in scientific research. It falls under the broader classification of nitrogen-containing heterocycles, specifically featuring a spiro structure that connects a piperidine ring with a pyrrolo-pyrazine moiety. This structural arrangement allows for interesting interactions in biological systems, making it a candidate for further exploration in drug design and development.
Methods and Technical Details
The synthesis of tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate can be approached through several methodologies, often involving multi-step reactions that include cyclization processes.
For example, one method involves the use of a catalytic amount of a Lewis acid to promote the formation of the spirocyclic structure through a condensation reaction between the piperidine and pyrrole derivatives.
Reactions and Technical Details
Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate can undergo various chemical reactions typical for carboxylate esters:
These reactions are pivotal in modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate largely depends on its interactions at the molecular level within biological systems.
Further research is necessary to elucidate detailed pathways and interactions within biological systems.
Physical and Chemical Properties
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate has potential applications in:
This compound represents a promising area of study within chemical research due to its unique structure and potential biological activities. Further investigation into its properties and mechanisms will likely yield valuable insights into its applications in science and medicine.
This compound features a spirocyclic core that connects a piperidine ring at the 4-position to a dihydropyrrolopyrazine system, creating orthogonal ring planes that confer significant three-dimensionality. The spiro junction reduces molecular symmetry, enhancing binding specificity to biological targets compared to planar heterocycles [1] [10]. Key structural elements include:
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 1392466-65-7 | [1] [3] |
Molecular Formula | C₁₆H₂₅N₃O₂ | [1] [2] |
Molecular Weight | 291.39–291.40 g/mol | [1] [3] |
IUPAC Name | tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate | [1] [2] |
SMILES | O=C(N1CCC2(C3=CC=CN3CCN2)CC1)OC(C)(C)C | [1] [3] |
Purity Specifications | 95–98% | [2] [10] |
Spirocyclic frameworks evolved from natural product inspiration, with alkaloids like horsfiline demonstrating their biological relevance. Early synthetic spirocycles suffered from poor solubility and synthetic complexity, driving innovations in catalytic spirocyclization. The target compound represents a modern solution with optimized physicochemical properties:
The Boc group serves multiple strategic functions beyond nitrogen protection:
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.:
CAS No.: 54061-45-9
CAS No.: